BeKm1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

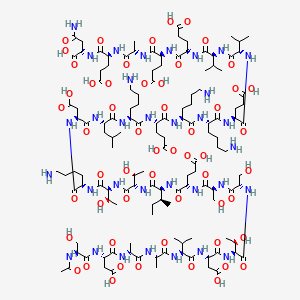

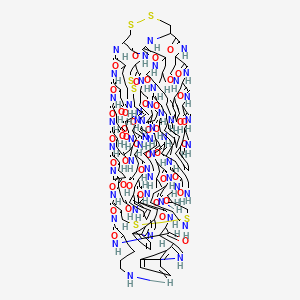

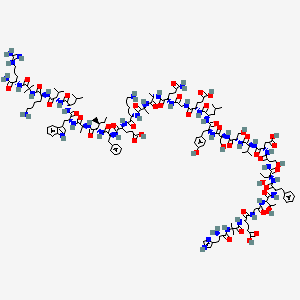

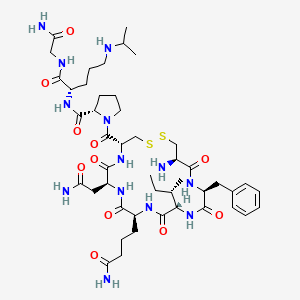

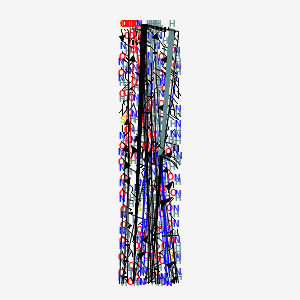

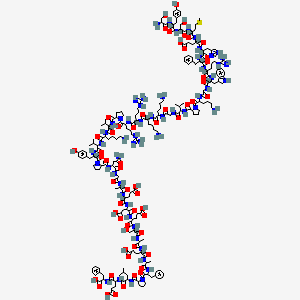

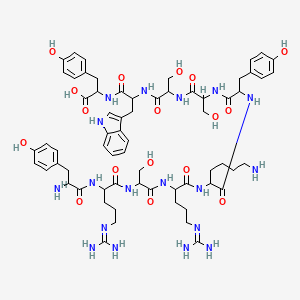

BeKm-1 is a toxin derived from the Central Asian scorpion Buthus eupeus . It selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels, which are voltage-gated potassium ion channels . The toxin is a 4 kDa peptide consisting of 36 amino acids with six positively charged residues and six cysteines, which form three disulfide bridges .

Synthesis Analysis

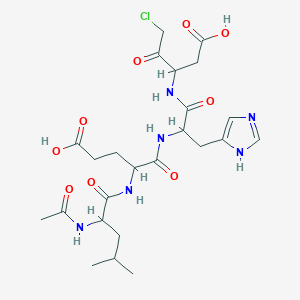

The synthesis of BeKm-1 involves the production of fluorescent analogues of BeKm-1 . The natural peptide was linked to the fluorescent cyanine5 (Cy5) probe via four different linkers at Arg1 or Arg/Lys27 . All analogues retained their specificity towards the hERG channel in electrophysiological experiments but displayed lesser affinity .Molecular Structure Analysis

The primary amino acid sequence of BeKm-1 is: H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH . Its tertiary structure consists of an alpha-helix and three beta-strands, arranged in a strongly twisted antiparallel beta sheet .Chemical Reactions Analysis

The chemical reactions involving BeKm-1 are primarily related to its interaction with hERG channels . The toxin binds to the channels, inhibiting their function . The binding process involves the interaction of positively charged residues on BeKm-1 with the negatively charged outer vestibule of the hERG channel .Physical and Chemical Properties Analysis

The physical and chemical properties of BeKm-1 are primarily determined by its amino acid sequence and structure . It is a 4 kDa peptide with a specific sequence of 36 amino acids . The peptide forms three disulfide bridges, contributing to its tertiary structure .科学研究应用

HERG Channel Specificity: BeKm-1 是一种具有独特作用机制的HERG特异性毒素,与其他影响钾通道的蝎毒素不同。它结合在HERG通道孔附近,影响其功能和门控动力学,并且在结构上类似于charybdotoxin,但与ErgTx1 (Zhang et al., 2003) 具有相同的作用机制。

Binding Site and Channel Specificity: 一项研究突出了BeKm-1在HERG通道上的独特结合位点,这提供了其特异性。用于结合的关键残基位于α-螺旋和随后的环中,与其他短蝎毒素的传统功能位点 (Korolkova et al., 2002) 不同。

Inhibitor of HERG Channels: BeKm-1 作为hERG1钾通道的特异性阻滞剂。它是从中亚蝎Buthus eupeus的毒液中分离出来的,并且其对乙醚-去-去相关基因(ERG)型通道的选择性作用得到了强调 (Korolkova et al., 2001)。

Closed Channel Blockade of HERG Potassium Currents: 对合成的BeKm-1蝎毒素的研究揭示了其对HEK293细胞中人类乙醚-去-去相关基因钾电流(I HERG)的优先闭合状态通道阻滞机制。该研究为我们了解BeKm-1与HERG通道之间复杂相互作用提供了见解,有助于我们理解毒素-通道相互作用 (Milnes et al., 2003)。

作用机制

Target of Action

BeKm-1, a toxin derived from the Central Asian scorpion Buthus eupeus, selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels . These channels are voltage-gated potassium ion channels prominently expressed in myocytes .

Mode of Action

BeKm-1 interacts with the hERG channels by binding to the negatively charged outer vestibule of the channel, suppressing its currents . The binding occurs both in the resting and activated state of the hERG channel . The important residues located in the alpha helix (Lys-23, Arg-20, Lys-18, and Tyr-11) form a positive electrostatic surface of the molecule that interacts with the hERG channel .

Biochemical Pathways

The inhibition of hERG channels by BeKm-1 affects the repolarization phase of the cardiac action potential . This is due to the role of hERG channels in mediating the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for the repolarization process .

Pharmacokinetics

It’s known that bekm-1 binds to herg channels with an ic50 of 33 nM , indicating a high binding affinity.

Result of Action

The inhibition of hERG channels by BeKm-1 leads to a prolongation of the QT interval in the ECG . This is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle, corresponding to the beginning of ventricular depolarization and the end of ventricular repolarization .

Action Environment

The action of BeKm-1 is influenced by the physiological environment of the hERG channels. The positively charged residues of BeKm-1 interact with the negatively charged outer vestibule of the hERG channel . Changes in the charge distribution due to alterations in pH or ion concentrations could potentially affect the interaction between BeKm-1 and the hERG channel.

安全和危害

未来方向

生化分析

Biochemical Properties

BeKm1 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to specifically target and inhibit hERG potassium channels, which are essential for cardiac repolarization. The interaction between this compound and hERG channels involves binding to the extracellular domain of the channel, thereby blocking the potassium ion flow and altering the channel’s gating properties . This inhibition can lead to prolonged action potentials and potential arrhythmias, highlighting the importance of understanding this compound’s biochemical properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cardiac cells, the inhibition of hERG channels by this compound can disrupt normal cardiac rhythm, leading to arrhythmias. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By blocking hERG channels, this compound can alter the membrane potential and affect downstream signaling pathways that rely on potassium ion flux . This can result in changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with hERG potassium channels. This compound binds to the extracellular domain of the hERG channel, specifically interacting with the S5-P loop region. This binding inhibits the channel’s ability to conduct potassium ions, leading to prolonged action potentials and altered cellular excitability . Additionally, this compound may influence other ion channels and transporters, further contributing to its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity against hERG channels. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to persistent changes in ion channel activity and cellular excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit hERG channels without causing significant toxicity. At higher doses, this compound can induce toxic effects, including arrhythmias and cardiac dysfunction. Threshold effects have been observed, where a certain concentration of this compound is required to achieve significant inhibition of hERG channels . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety considerations.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors that modulate ion channel activity, influencing metabolic flux and metabolite levels. The inhibition of hERG channels by this compound can affect the overall metabolic state of the cell, leading to changes in energy production and utilization

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high expression of hERG channels. The localization and accumulation of this compound can influence its activity and function, with higher concentrations leading to more pronounced effects on ion channel activity . Understanding the transport and distribution of this compound is important for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where it interacts with hERG channels. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its activity and function, with specific targeting to hERG channels being crucial for its inhibitory effects

属性

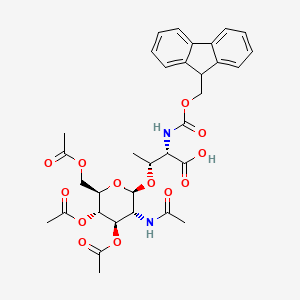

IUPAC Name |

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEMUGXECXBKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H261N51O52S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4092 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?

A1: this compound is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by this compound leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].

Q2: What is known about the in vivo efficacy of this compound?

A2: The provided research investigated the in vivo efficacy of a caged derivative of this compound, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of this compound induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)